![molecular formula C12H15NO3 B1627809 Methyl 4-(propylcarbamoyl)benzoate CAS No. 216162-45-7](/img/structure/B1627809.png)
Methyl 4-(propylcarbamoyl)benzoate
Overview
Description
“Methyl 4-(propylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 216162-45-7 and a molecular weight of 221.26 . Its IUPAC name is methyl 4-[(propylamino)carbonyl]benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(propylcarbamoyl)benzoate” is1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-(propylcarbamoyl)benzoate” has a molecular weight of 221.26 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Agriculture: Biopesticide Development
Methyl 4-(propylcarbamoyl)benzoate: has potential applications in agriculture as a biopesticide. Research indicates that its analog, methyl benzoate, is an effective botanical insecticide . It acts as a contact toxicant, fumigant, ovicidal toxin, and repellent, offering a promising environmentally safe alternative to synthetic pesticides . This compound could be studied for similar properties, contributing to sustainable pest management practices.
Medicine: Pharmaceutical Excipient
In the medical field, benzoates, including compounds like Methyl 4-(propylcarbamoyl)benzoate , are used as excipients in pharmaceuticals. They serve as preservatives due to their bacteriostatic properties, particularly in acidic environments . Further research could explore its specific applications in various medicinal formulations.
Material Science: Polymer Research
Methyl 4-(propylcarbamoyl)benzoate: may have applications in material science, particularly in polymer research. Its structural properties could be valuable in synthesizing new polymeric materials with potential uses in biodegradable plastics, coatings, or adhesives .
Environmental Science: Eco-Friendly Pesticides
Environmental science could benefit from Methyl 4-(propylcarbamoyl)benzoate as an eco-friendly pesticide. Its analog, methyl benzoate, has been identified as a promising candidate for integrated pest management, which could be environmentally safe and effective against various pests .
Analytical Chemistry: Chromatography
In analytical chemistry, Methyl 4-(propylcarbamoyl)benzoate could be used in chromatography as a standard or reference compound due to its distinct chemical properties. It could help in the identification and quantification of complex mixtures .
Food Industry: Preservative and Flavoring Agent
The food industry could utilize Methyl 4-(propylcarbamoyl)benzoate as a preservative and flavoring agent. Benzoates are known to inhibit microbial growth, thereby extending the shelf life of food products. Additionally, they can enhance flavors in various food items .
Cosmetic Products: Preservative and Fragrance
In cosmetic products, Methyl 4-(propylcarbamoyl)benzoate could be used as a preservative to prevent microbial contamination and as a fragrance due to its potential aromatic properties. It would align with the industry’s need for safe and effective preservatives .
Agricultural Science: Soil Amendment
Lastly, in agricultural science, Methyl 4-(propylcarbamoyl)benzoate could be explored as a soil amendment. By studying its impact on soil chemistry and plant growth, it could contribute to improved crop yields and soil health .
Safety and Hazards
The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It’s important to handle “Methyl 4-(propylcarbamoyl)benzoate” with care, using personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 4-(propylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBEZMEJAQBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589373 | |
Record name | Methyl 4-(propylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(propylcarbamoyl)benzoate | |
CAS RN |
216162-45-7 | |
Record name | Methyl 4-(propylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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